molecular formula C16H20Br2Si2 B12565182 1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane CAS No. 143952-73-2

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane

Cat. No.: B12565182
CAS No.: 143952-73-2
M. Wt: 428.3 g/mol
InChI Key: YTIXZMUWJOOKHS-UHFFFAOYSA-N
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Description

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is a disilane derivative featuring two 3-bromophenyl groups attached to a tetramethyldisilane backbone (Si$2$(CH$3$)$_4$).

Properties

CAS No.

143952-73-2

Molecular Formula

C16H20Br2Si2

Molecular Weight

428.3 g/mol

IUPAC Name

(3-bromophenyl)-[(3-bromophenyl)-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,15-9-5-7-13(17)11-15)20(3,4)16-10-6-8-14(18)12-16/h5-12H,1-4H3

InChI Key

YTIXZMUWJOOKHS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC(=CC=C1)Br)[Si](C)(C)C2=CC(=CC=C2)Br

Origin of Product

United States

Biological Activity

1,2-Bis(3-bromophenyl)-1,1,2,2-tetramethyldisilane is an organosilicon compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H18Br2Si2
  • Molecular Weight : 396.13 g/mol
  • CAS Number : 358-39-4

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenyl lithium with tetramethyldisilane under an inert atmosphere. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Caspase activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The results indicate a broad-spectrum activity with notable effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Study 1: Antitumor Mechanism Exploration

In a study published in Journal of Medicinal Chemistry, researchers explored the antitumor effects of this compound on MCF-7 cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the phenyl rings significantly influence the electronic and steric profiles of disilane derivatives. Key comparisons include:

1,2-Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
  • Molecular Formula : C${18}$H${26}$O$2$Si$2$
  • Substituent Effects: The electron-donating methoxy groups enhance conjugation in donor-acceptor systems, leading to blue luminescence observed in UV-vis and fluorescence studies. This property is exploited in optoelectronic applications .
  • Reactivity : Methoxy groups are less reactive in cross-coupling compared to bromine, limiting their utility as electrophilic partners.
1,2-Bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane
  • Molecular Formula : C$6$H${12}$F$6$Si$2$
  • Substituent Effects : The strong electron-withdrawing trifluoromethyl groups induce conformational flexibility, as demonstrated by phase-dependent structural changes (gas, liquid, solid). This behavior is attributed to steric repulsion and electronic effects .
  • Applications : Used in high-resolution structural studies to understand substituent-driven phase transitions.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
  • Molecular Formula : C$6$H${18}$O$2$Si$2$
  • Substituent Effects : The methoxy groups directly bonded to silicon increase flammability (classified as a UN 1993 hazardous liquid) and reactivity in polymer synthesis .
Divinyltetramethyldisilane
  • Molecular Formula : C$8$H${18}$Si$_2$
  • Substituent Effects : Vinyl groups enable hydrosilylation reactions, forming silicon-carbon bonds critical in silicone polymer production .

Spectroscopic and Structural Insights

  • NMR Data : For bromophenyl derivatives, $^{13}$C and $^{29}$Si NMR spectra (e.g., compound 4b in ) show distinct shifts due to bromine’s electronegativity, aiding in structural confirmation .
  • Conformational Analysis : The trifluoromethyl derivative exhibits radial distribution curves highlighting Si–C bond variations across phases, suggesting similar analyses could apply to bromophenyl analogs .

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